

Application Notes: The Use of Nucleoprotein (118-126) in LCMV Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Lymphocytic choriomeningitis virus (LCMV) is a rodent-borne arenavirus that has become a cornerstone of viral immunology research. The murine model of LCMV infection is exceptionally well-characterized, providing critical insights into T-cell responses, viral persistence, and immunological memory. Within the LCMV proteome, specific peptide epitopes are recognized by cytotoxic T lymphocytes (CTLs), which are essential for clearing the infection.[1] One of the most critical and widely studied of these is the nucleoprotein (NP) peptide spanning amino acids 118-126.

The NP(118-126) epitope, with the sequence H-RPQASGVYM-OH, is an immunodominant, major histocompatibility complex (MHC) class I-restricted epitope in H-2d mice, such as the BALB/c strain. It is presented by the H-2Ld molecule and can elicit more than 97% of the total primary CTL response in these mice, making it an invaluable tool for studying CD8+ T-cell immunity.[2][3] These application notes provide a detailed overview of the properties, applications, and experimental protocols involving the LCMV NP(118-126) peptide for researchers in immunology and drug development.

Properties and Specifications

The NP(118-126) peptide is a synthetic nonapeptide corresponding to the amino acid sequence from the nucleoprotein of the LCMV Armstrong strain.



| Property | Description | |
|-------------------|---|--|
| Peptide Sequence | H-RPQASGVYM-OH | |
| Amino Acid Length | 9 | |
| MHC Restriction | H-2Ld[2][3][4] | |
| Mouse Strain | BALB/c (H-2d) | |
| Immunogenicity | Immunodominant CD8+ T-cell epitope[5] | |
| Purity (Typical) | >90% (HPLC/MS) | |
| Format | Freeze-dried powder | |
| Applications | T-cell Immunity Assays, Epitope Mapping, Vaccine Development | |

Applications in LCMV Research

The NP(118-126) peptide is a versatile reagent used in a wide array of immunological studies.

- Quantification of Antigen-Specific CD8+ T-Cells: The peptide is used to stimulate splenocytes
 or peripheral blood mononuclear cells (PBMCs) from LCMV-infected mice. The frequency of
 responding CD8+ T-cells is then measured using techniques like Intracellular Cytokine
 Staining (ICS) for IFN-y or ELISPOT assays.[1]
- In Vivo and Ex Vivo Cytotoxicity Assays: To assess the functional capacity of LCMV-specific CTLs, target cells (e.g., P815 cells) are pulsed with the NP(118-126) peptide and co-cultured with effector T-cells.[6] The specific lysis of these target cells demonstrates the cytotoxic potential of the T-cell population.
- Vaccine Efficacy Studies: The NP(118-126) epitope is frequently incorporated into vaccine constructs, such as recombinant vaccinia viruses or fusion proteins, to evaluate their ability to induce protective immunity.[2][7] The magnitude of the NP(118-126)-specific T-cell response serves as a key correlate of protection against a subsequent lethal LCMV challenge.[7]



- Studies of Antigen Processing and Presentation: Researchers have used the NP(118-126)
 epitope to investigate the cellular machinery responsible for generating MHC class I-binding
 peptides. For instance, studies using proteasome or tripeptidyl peptidase II (TPPII) inhibitors
 have examined the impact on the presentation of this epitope to specific CTLs.[8]
- T-Cell Receptor (TCR) Analysis: The immunodominance of NP(118-126) makes it an ideal target for studying the TCR repertoire and avidity of antiviral CD8+ T-cells.
- Models of Viral Persistence: The strength of the NP(118-126) response is a critical factor in determining viral clearance versus persistence. Mouse strains lacking the H-2Ld molecule, and thus unable to present this major epitope, are more susceptible to developing a chronic carrier state.[3]

Data Presentation

Table 1: Key Immunodominant LCMV Epitopes in Murine Models

| Epitope | Sequence | MHC Restriction | Mouse Strain | Protein Source | Reference |
|-------------|-----------------|--------------------|--------------------|-------------------|-----------|
| NP(118-126) | RPQASGVY M | H-2Ld | BALB/c (H- 2d) | Nucleoprotein | [2] |
| NP(396-404) | FQPQNGQFI | H-2Db | C57BL/6 (H- 2b) | Nucleoprotein | [9][10] |
| GP(33-41) | KAVYNFATM | H-2Db | C57BL/6 (H- 2b) | Glycoprotein | [9][10] |
| GP(276-286) | SGVENPGG YCL | H-2Db | C57BL/6 (H- 2b) | Glycoprotein | [9] |
| GP(283-291) | YLFNKSTSI | H-2Ld | BALB/c (H- 2d) | Glycoprotein | [1][11] |

Table 2: Summary of Experimental Data Using NP(118-126)



| Experiment Type | Model System | Key Finding | Quantitative Result | Reference |
|-----------------------|--|---|---|-----------|
| Vaccine Challenge | BALB/c mice immunized with LFn-NP(118- 126) fusion protein | Immunization provided protection against LCMV challenge. | >2-log reduction in spleen viral titers 93h post- challenge compared to controls. | [7] |
| Viral Clearance | Infant (2-week- old) vs. Adult BALB/c mice | Infant mice show a delayed and much weaker CD8+ T-cell response. | NP(118-126)- specific CD8+ T- cells were >30- fold lower in infant mice on day 7 post- infection. | [6] |
| Antigen Processing | J774 cells (H-2d) infected with LCMV-WE | Inhibition of TPPII with AAF- CMK did not affect NP(118- 126) presentation. | No significant difference in % of IFN-y+ CD8+ cells between treated and untreated cells. | [8] |
| Transgenic Model | WAP-TNP transgenic BALB/c mice expressing NP epitope | LCMV infection elicits a strong cytotoxic response against epitope- expressing cells. | Similar frequencies of NP(118-126)- specific CD8+ cells in transgenic and wild-type mice. | [5] |

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-y

This protocol is used to quantify the frequency of NP(118-126)-specific CD8+ T-cells from the spleens of LCMV-infected mice.



Materials:

- Spleen from LCMV-infected BALB/c mouse (e.g., 8 days post-infection)
- RPMI-1640 medium with 10% FCS
- NP(118-126) peptide (e.g., from JPT Peptide Technologies or GenScript)[12]
- Brefeldin A (BFA)
- Anti-mouse CD16/CD32 (Fc block)
- Fluorochrome-conjugated antibodies: anti-CD8a, anti-IFN-y
- Fixation/Permeabilization solution
- FACS buffer (PBS + 2% FCS)
- 96-well round-bottom plate
- Flow cytometer

Procedure:

- Prepare Splenocytes: Aseptically remove the spleen and prepare a single-cell suspension by mechanical disruption through a 70 μm cell strainer. Lyse red blood cells using ACK lysis buffer. Wash cells and resuspend in RPMI-10.
- Cell Stimulation: Plate 1-2 x 10⁶ splenocytes per well. Add NP(118-126) peptide to a final concentration of 1 μΜ.[11] Use an irrelevant peptide or media alone as a negative control.
- Inhibit Cytokine Secretion: Add Brefeldin A (BFA) to a final concentration of 10 μg/ml.[11]
- Incubation: Incubate the plate for 5 hours at 37°C, 5% CO2.[11]
- Surface Staining: Wash cells with FACS buffer. Block Fc receptors with anti-CD16/CD32 for 15 minutes. Add anti-CD8a antibody and incubate for 30 minutes at 4°C in the dark.



- Fix and Permeabilize: Wash cells. Resuspend in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
- Intracellular Staining: Wash cells with permeabilization buffer. Add anti-IFN-y antibody and incubate for 30 minutes at 4°C in the dark.
- Acquisition: Wash cells and resuspend in FACS buffer. Acquire samples on a flow cytometer.
- Analysis: Gate on CD8+ lymphocytes and quantify the percentage of cells that are positive for IFN-γ.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol measures the in vivo killing of peptide-pulsed target cells.

Materials:

- LCMV-immune and naive BALB/c mice
- Syngeneic splenocytes (from a naive donor mouse)
- NP(118-126) peptide
- Irrelevant control peptide
- Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., CFSE^high and CFSE^low)
- PBS

Procedure:

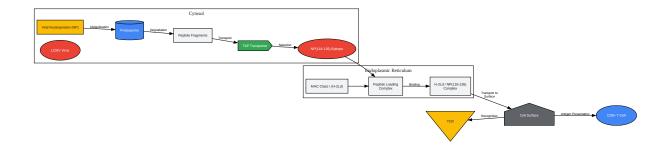
- Prepare Target Cells: Prepare a single-cell suspension of splenocytes from a naive BALB/c mouse.
- Label Target Populations:
 - Split the splenocytes into two populations.



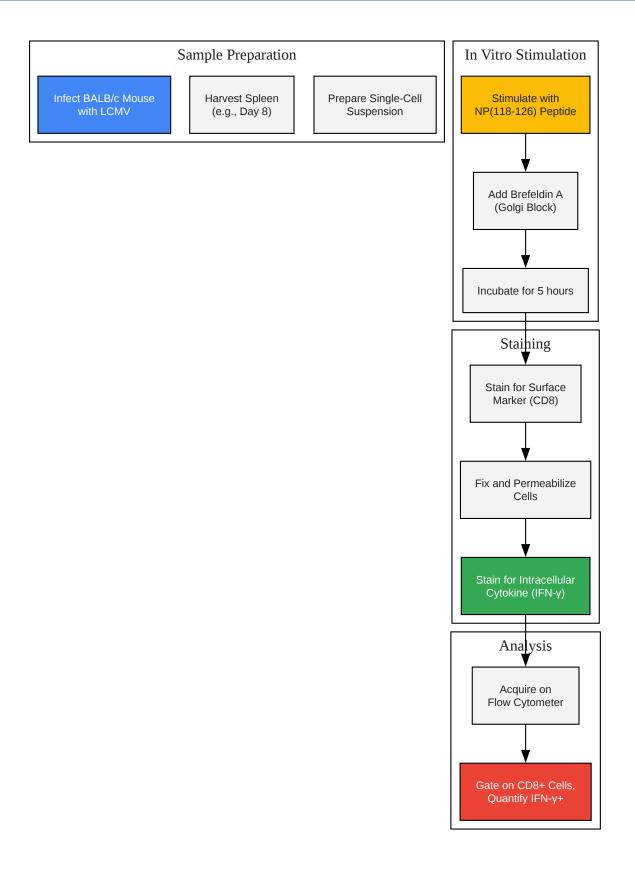
- \circ Label one population with a high concentration of CFSE (e.g., 5 μ M). This will be the NP(118-126) target population (CFSE^high).
- \circ Label the second population with a low concentration of CFSE (e.g., 0.5 μ M). This will be the control population (CFSE^low).
- Peptide Pulsing:
 - $\circ~$ Wash the CFSE^high cells and pulse with 1 μM NP(118-126) peptide for 60 minutes at 37°C.
 - \circ Wash the CFSE^low cells and pulse with 1 μ M of an irrelevant control peptide for 60 minutes at 37°C.
- Inject Cells: Mix the two labeled populations at a 1:1 ratio. Inject approximately 10-20 x 10⁶ total cells intravenously into both LCMV-immune and naive control mice.
- Incubation: Allow 4-6 hours for in vivo killing to occur.
- Analysis: Harvest spleens from recipient mice and prepare single-cell suspensions. Analyze
 by flow cytometry to detect the CFSE^high and CFSE^low populations.
- Calculate Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 (ratio immune / ratio naive)] x 100, where ratio = (%CFSE^high / %CFSE^low).

Visualizations

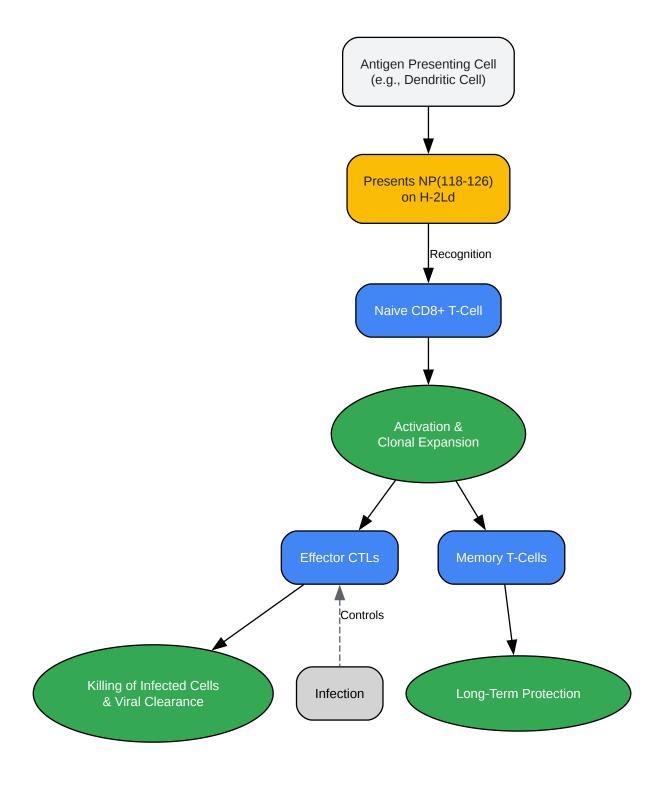












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- To cite this document: BenchChem. [Application Notes: The Use of Nucleoprotein (118-126) in LCMV Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799526#use-of-nucleoprotein-118-126-in-lcmv-infection-models]

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